![molecular formula C15H10F4O2 B581128 Methyl 2'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate CAS No. 1365273-05-7](/img/structure/B581128.png)
Methyl 2'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2’-fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate” is a complex organic compound. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs, and can be used to adjust the steric and electronic properties of a lead compound .
Synthesis Analysis
The synthesis of compounds with a trifluoromethyl group can be achieved through various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route is the reaction of aryl iodides with trifluoromethyl copper .Chemical Reactions Analysis
The trifluoromethyl group is often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The trifluoromethyl group can also be added to change the solubility of molecules containing other groups of interest .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure of the compound. The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .Scientific Research Applications
Pharmaceuticals Synthesis
The trifluoromethyl group in the compound is a common feature in many pharmaceuticals due to its ability to influence the biological activity of the drug molecules . The presence of this group can enhance the metabolic stability and increase the lipophilicity, which is beneficial for drug design. This compound could be used in the synthesis of new drug candidates, especially where the introduction of a trifluoromethyl group is desired for its pharmacokinetic properties.
Organic Electronics
Compounds containing the trifluoromethyl group have unique electronic properties that make them suitable for use in organic electronics . The electron-withdrawing nature of the trifluoromethyl group can alter the electronic characteristics of materials, making them useful in the development of organic semiconductors, which are essential for creating flexible and lightweight electronic devices.
Agrochemicals Development
The structural motif of the compound is similar to those found in certain agrochemicals. The trifluoromethyl group can be used to create derivatives with improved properties such as increased potency, selectivity, and environmental stability . This compound could serve as a precursor in the synthesis of novel agrochemicals aimed at enhancing crop protection.
Catalysis
In catalysis, the compound could be utilized to modify the steric and electronic environment of a catalyst . This can lead to the development of more efficient and selective catalysts for various chemical reactions, including those that are important in industrial processes.
Material Science
The compound’s potential to introduce fluorinated groups into materials could be exploited in material science. For instance, it could be used to synthesize polymers with improved thermal stability, chemical resistance, and dielectric properties, which are valuable in high-performance materials .
Medical Imaging
Fluorinated compounds are often used in medical imaging, such as in positron emission tomography (PET). The compound could be used to synthesize radioligands for PET imaging, aiding in the diagnosis and study of diseases like Alzheimer’s and other neurodegenerative disorders .
Environmental Chemistry
The compound’s fluorinated groups could be used in environmental chemistry to study the behavior of fluorinated pollutants. It could serve as a model compound for understanding the environmental fate and transport of persistent organic pollutants that contain fluorinated groups .
Synthetic Methodology
This compound could be used in the development of new synthetic methodologies. For example, it could be involved in cross-coupling reactions, such as Suzuki or Stille couplings, which are widely used in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
It is known that compounds containing the trifluoromethyl group have been found in many fda-approved drugs, exhibiting numerous pharmacological activities .
Mode of Action
The trifluoromethyl group is known to exhibit unique behaviors when incorporated into organic molecules, leading to several applications in medicines .
Biochemical Pathways
It’s worth noting that the trifluoromethyl group is a common feature in many drug molecules, suggesting that it may interact with a variety of biochemical pathways .
Result of Action
The presence of the trifluoromethyl group in many fda-approved drugs suggests that it may contribute to a wide range of therapeutic effects .
Future Directions
properties
IUPAC Name |
methyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O2/c1-21-14(20)10-7-5-9(6-8-10)11-3-2-4-12(13(11)16)15(17,18)19/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPDCRWASJBFQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742934 |
Source


|
| Record name | Methyl 2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365273-05-7 |
Source


|
| Record name | Methyl 2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

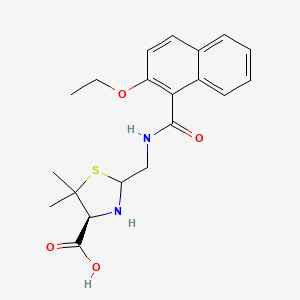

![3-[4-(Methylsulfonyl)phenyl]-5-(1-Boc-4-piperidyl)-1,2,4-oxadiazole](/img/structure/B581048.png)


![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine;dihydrochloride](/img/structure/B581055.png)
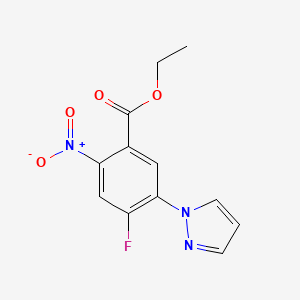
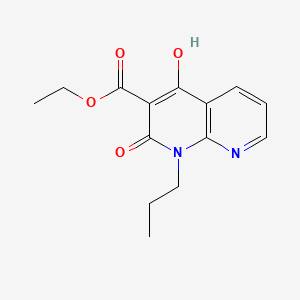
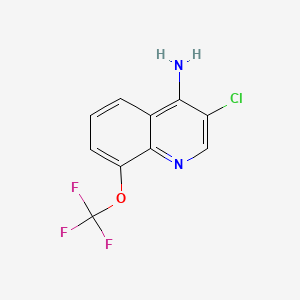
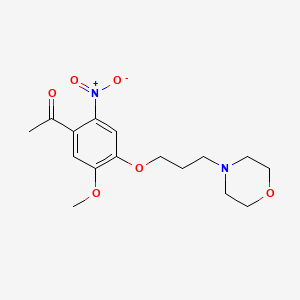
![6-Methylfuro[2,3-b]pyridine-5-carboxylic acid](/img/structure/B581064.png)

![Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B581066.png)
![4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B581067.png)